molecular formula C16H14ClNO2 B11536892 2-(4-chlorophenyl)-3a-methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

2-(4-chlorophenyl)-3a-methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B11536892
M. Wt: 287.74 g/mol
InChI Key: BOXJJPLODLUEAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

    • Fenvalerate can be synthesized through several routes, but a common method involves the reaction of 4-chloro-α-(1-methylethyl)benzeneacetic acid with cyano(3-phenoxyphenyl)methyl ester .
    • Industrial production typically involves large-scale synthesis using optimized conditions.
  • Chemical Reactions Analysis

    • Fenvalerate undergoes various reactions:
      • Hydrolysis : The ester linkage can be hydrolyzed under alkaline conditions.
      • Oxidation : Fenvalerate can be oxidized to form its corresponding alcohol or carboxylic acid.
      • Reduction : Reduction of the cyano group yields the corresponding amine.
    • Common reagents include alkalis , oxidizing agents , and reducing agents .
    • Major products include the corresponding acid, alcohol, and amine derivatives.
  • Scientific Research Applications

    • Agriculture : Fenvalerate is used to control pests in crops, protecting yields.
    • Veterinary Medicine : It is employed in animal health products to combat ectoparasites.
    • Public Health : Fenvalerate is used for mosquito control in disease-endemic regions.
  • Mechanism of Action

    • Fenvalerate acts on the nervous system of insects by disrupting sodium channels.
    • It causes paralysis and eventual death by preventing nerve impulses.
    • Molecular targets include voltage-gated sodium channels.
  • Comparison with Similar Compounds

    • Fenvalerate is unique due to its specific chemical structure.
    • Similar compounds include other pyrethroids like cypermethrin , deltamethrin , and permethrin .

    Remember that fenvalerate is widely used in agriculture and pest management, making it a crucial compound in our fight against pests!

    Properties

    Molecular Formula

    C16H14ClNO2

    Molecular Weight

    287.74 g/mol

    IUPAC Name

    4-(4-chlorophenyl)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

    InChI

    InChI=1S/C16H14ClNO2/c1-16-10-3-2-9(8-10)13(16)14(19)18(15(16)20)12-6-4-11(17)5-7-12/h2-7,9-10,13H,8H2,1H3

    InChI Key

    BOXJJPLODLUEAO-UHFFFAOYSA-N

    Canonical SMILES

    CC12C3CC(C1C(=O)N(C2=O)C4=CC=C(C=C4)Cl)C=C3

    Origin of Product

    United States

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